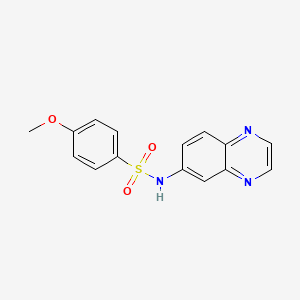

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide

Description

4-Methoxy-N-(6-quinoxalinyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a quinoxaline moiety via a sulfonamide bridge. Sulfonamides are widely studied for their pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial activities . The methoxy group at the para position of the benzene ring likely enhances electron density, influencing solubility and reactivity, while the quinoxaline moiety contributes to π-π stacking interactions and hydrogen bonding, critical for molecular recognition in biological systems .

Properties

IUPAC Name |

4-methoxy-N-quinoxalin-6-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-12-3-5-13(6-4-12)22(19,20)18-11-2-7-14-15(10-11)17-9-8-16-14/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNFDAGDSPDZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide typically involves a two-step process. First, 2-(4-methoxyphenyl)quinoxaline undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with an aromatic amine in the presence of a base such as sodium bicarbonate under solvent-free conditions to yield the final product .

Chemical Reactions Analysis

4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamide can target multiple pathways involved in cancer progression, including STAT3 and tubulin inhibition.

- Dual-Target Mechanism : A study highlighted the effectiveness of a related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, which demonstrated strong inhibitory effects against various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively. This compound inhibited tubulin polymerization and STAT3 phosphorylation, showcasing its dual-target capabilities .

- Case Study : In vivo experiments showed that the compound DL14 inhibited over 80% of xenograft tumor growth, suggesting that similar derivatives might exhibit comparable efficacy in targeting tumors through dual inhibition strategies .

Agricultural Applications

The compound also exhibits herbicidal properties, making it valuable in agricultural practices.

- Herbicide Development : The salts of compounds related to 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide have been developed as selective herbicides for controlling unwanted plants in various crops. These compounds are designed to act on specific plant growth regulators and can be combined with other herbicides for enhanced effectiveness .

- Research Findings : Studies have shown that these compounds can selectively target broad-leaved weeds while minimizing damage to crop plants. This specificity is crucial for sustainable agricultural practices .

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their effects is essential for optimizing their use.

- Inhibition of Carbonic Anhydrases : Research has demonstrated that sulfonamide derivatives can inhibit carbonic anhydrases (CA), which are enzymes that play a critical role in various physiological processes, including tumorigenesis. This inhibition can lead to antiproliferative effects on cancer cells .

- Structure-Activity Relationship (SAR) : The introduction of specific functional groups has been shown to enhance the biological activity of quinoxaline sulfonamide derivatives. For instance, modifications that increase electron donation generally improve the efficacy against targeted enzymes or receptors .

Summary of Key Findings

The following table summarizes the key applications and findings associated with 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Property Comparison

Key Observations:

- Methoxy Group Signature : The methoxy proton consistently appears near δ 3.73–3.80 ppm in $^{1}\text{H NMR}$, confirming its electron-donating role .

- Mass Spectrometry : HRMS data (e.g., [M+Na]$^+$ = 453.9559 in ) validate molecular weights with <0.5 ppm error, critical for structural confirmation .

Biological Activity

4-Methoxy-N-(6-quinoxalinyl)benzenesulfonamide (CAS No. 478259-99-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a methoxy group and a quinoxaline moiety, which are known to influence its biological activity. The presence of these functional groups is critical for the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound has moderate antibacterial activity, comparable to standard antibiotics like chloramphenicol and ampicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its dual-targeting mechanism, inhibiting both STAT3 phosphorylation and tubulin polymerization. The IC50 values for these activities were found to be:

| Target | IC50 Value (µM) |

|---|---|

| STAT3 | 6.84 |

| Tubulin | 0.83 |

In vivo studies demonstrated that treatment with this compound resulted in over 80% inhibition of tumor growth in xenograft models, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoxaline derivatives has been extensively studied. The presence of electron-donating groups, such as the methoxy group in this compound, enhances its biological activity. Conversely, electron-withdrawing groups tend to decrease activity. This relationship is crucial for designing more potent derivatives .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the efficacy of various quinoxaline sulfonamide derivatives against resistant bacterial strains. The results indicated that the introduction of the methoxy group significantly improved the antibacterial potency against Gram-positive bacteria compared to other derivatives without this substitution.

- Anticancer Mechanism : A detailed investigation into the mechanism of action revealed that the compound not only binds to tubulin but also disrupts microtubule dynamics, which is essential for cancer cell proliferation. This dual mechanism provides a strategic advantage in developing effective cancer therapies.

Q & A

Q. Table 1: Key Reagents and Conditions

| Reagent/Condition | Role | Optimal Parameters |

|---|---|---|

| 4-Methoxybenzenesulfonic acid | Starting material | Purity >98% |

| SOCl₂ | Chlorinating agent | Reflux at 70°C, 4 hours |

| 6-Aminoquinoxaline | Nucleophile | Equimolar ratio, 0°C to room temperature |

| Triethylamine | Base | 1.5 equivalents |

Basic: How is the structural characterization of this compound validated in academic research?

Validation employs a multi-technique approach:

- X-ray crystallography: Determines crystal packing and confirms stereochemistry (e.g., torsion angles between the methoxy group and quinoxaline ring) .

- NMR spectroscopy: H and C NMR identify electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 8.2–9.1 ppm) .

- Mass spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 356.08) .

Basic: What preliminary biological assays are recommended to explore its bioactivity?

Given the quinoxaline moiety’s known role in kinase inhibition, consider:

- Enzyme inhibition assays: Target kinases (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial screening: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How can computational modeling elucidate its reaction mechanism with biological targets?

- Density Functional Theory (DFT): Predicts electron density maps to identify nucleophilic/electrophilic sites on the quinoxaline ring .

- Molecular docking: Simulates binding affinities with protein targets (e.g., PARP-1 or carbonic anhydrase IX) using AutoDock Vina .

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Key parameters:

- Temperature control: Maintain <5°C during sulfonamide coupling to minimize side reactions .

- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

- Purification: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate >99% pure product .

Q. Table 2: Yield Optimization Strategies

| Parameter | Low Yield Scenario | High Yield Adjustment |

|---|---|---|

| Reaction time | <50% conversion in 6 hours | Extend to 12–18 hours |

| Solvent polarity | Poor solubility in DCM | Switch to DMF or DMAc |

| Stoichiometry | Excess sulfonyl chloride | Use 1.1 equivalents of amine |

Advanced: How do researchers resolve contradictions in reported biological activity data?

- Comparative meta-analysis: Aggregate data from independent studies (e.g., IC₅₀ values against EGFR from 3 labs) to identify outliers .

- Assay standardization: Validate protocols using positive controls (e.g., Gefitinib for EGFR inhibition) .

- Structure-activity relationship (SAR): Correlate substituent effects (e.g., methoxy vs. ethoxy) with potency trends .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies: Expose to pH 1–13 buffers at 37°C for 24 hours; monitor via HPLC .

- Plasma stability assays: Incubate with human plasma (37°C, 1 hour); quantify intact compound using LC-MS/MS .

- Thermogravimetric analysis (TGA): Assess decomposition temperatures (>200°C indicates thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.